molecular formula C22H28N2O2 B11387976 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B11387976
M. Wt: 352.5 g/mol
InChI Key: UVLVEMLMPHAPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the piperidine intermediate with 4-methylbenzamide using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and methoxyphenyl group are crucial for binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes or block receptor activity, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide
  • N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-chlorobenzamide
  • N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-fluorobenzamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety, which can influence its binding affinity and specificity towards molecular targets. This structural variation can result in distinct pharmacological profiles compared to its analogs.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-4-methylbenzamide

InChI

InChI=1S/C22H28N2O2/c1-17-6-8-19(9-7-17)22(25)23-16-21(24-14-4-3-5-15-24)18-10-12-20(26-2)13-11-18/h6-13,21H,3-5,14-16H2,1-2H3,(H,23,25)

InChI Key

UVLVEMLMPHAPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.